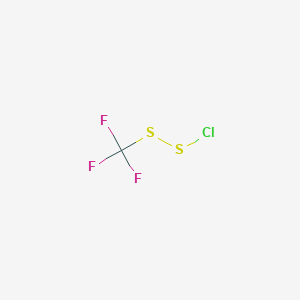
(Chlorodisulfanyl)(trifluoro)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chlorodisulfanyl)(trifluoro)methane is an organosulfur compound with the molecular formula CF3SSCl It is characterized by the presence of a trifluoromethyl group (CF3) attached to a disulfanyl group (SS) and a chlorine atom (Cl)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodisulfanyl)(trifluoro)methane typically involves the reaction of trifluoromethanesulfenyl chloride (CF3SCl) with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form trifluoromethanesulfonyl chloride (CF3SO2Cl) and other sulfur-containing compounds.
Reduction: Reduction of this compound can lead to the formation of trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S).
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethanesulfonyl chloride (CF3SO2Cl)
Reduction: Trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S)
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(Chlorodisulfanyl)(trifluoro)methane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (Chlorodisulfanyl)(trifluoro)methane involves the interaction of its functional groups with target molecules. The trifluoromethyl group (CF3) is highly electronegative, which can influence the reactivity and stability of the compound. The disulfanyl group (SS) can undergo redox reactions, while the chlorine atom (Cl) can participate in substitution reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
相似化合物的比较
- Trifluoromethanesulfenyl chloride (CF3SCl)
- Trifluoromethanesulfonyl chloride (CF3SO2Cl)
- Trifluoromethyl disulfide (CF3SSCF3)
Comparison:
- Trifluoromethanesulfenyl chloride (CF3SCl): This compound is similar in structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to (Chlorodisulfanyl)(trifluoro)methane.
- Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is an oxidized form and is more reactive in oxidation reactions. It is commonly used as a sulfonating agent.
- Trifluoromethyl disulfide (CF3SSCF3): This compound has two trifluoromethyl groups and is more stable. It is used as a reagent in organic synthesis for the introduction of trifluoromethyl groups.
This compound stands out due to its unique combination of functional groups, making it a versatile reagent in various chemical reactions and applications.
属性
CAS 编号 |
53268-50-1 |
|---|---|
分子式 |
CClF3S2 |
分子量 |
168.6 g/mol |
IUPAC 名称 |
trifluoromethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/CClF3S2/c2-7-6-1(3,4)5 |
InChI 键 |
JVDVTDLDMFKWHY-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)SSCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















